molecular formula C4H3ClN2O3S B14843111 6-Chloropyrimidine-4-sulfonic acid

6-Chloropyrimidine-4-sulfonic acid

Cat. No.: B14843111
M. Wt: 194.60 g/mol
InChI Key: ZHCPNMIIRBDHEN-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-sulfonic acid is a pyrimidine derivative featuring a chlorine atom at the 6-position and a sulfonic acid (-SO₃H) group at the 4-position. Sulfonic acids are typically water-soluble and serve as intermediates in organic synthesis, catalysis, or pharmaceutical applications. The chlorine substituent enhances electrophilicity, making it reactive in substitution reactions.

Properties

Molecular Formula

C4H3ClN2O3S

Molecular Weight

194.60 g/mol

IUPAC Name

6-chloropyrimidine-4-sulfonic acid

InChI

InChI=1S/C4H3ClN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10)

InChI Key

ZHCPNMIIRBDHEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-4-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . Another approach involves the use of spinel chromite nanocatalysts for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using phosphorus oxychloride and other chlorinating agents. The use of efficient and green heterogeneous catalysts, such as spinel chromite, has been explored to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrimidine-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield pyrimidine N-oxides, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups .

Scientific Research Applications

6-Chloropyrimidine-4-sulfonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Substituent Positions Functional Group Molecular Weight (g/mol) CAS Number Key Structural Features
This compound 6-Cl, 4-SO₃H Sulfonic acid Not available Not provided Highly polar, strong Brønsted acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Carboxylic acid Not available 89581-58-8 Moderate acidity; methyl group enhances hydrophobicity
6-Chloro-4-hydroxypyrimidine 6-Cl, 4-OH Hydroxyl Not available 4765-77-9 Reactive hydroxyl group; prone to oxidation
4-Amino-6-chloropyrimidine 6-Cl, 4-NH₂ Amino 129.55 5305-59-9 Basic amino group; nucleophilic character

Physicochemical Properties

  • Acidity/Basicity: Sulfonic acid derivative: Expected to exhibit strong acidity (pKa ~1–2), surpassing the carboxylic acid (pKa ~4–5) and hydroxyl (pKa ~10–12) analogs. Amino derivative: The 4-NH₂ group confers basicity, enabling participation in hydrogen bonding and coordination chemistry.
  • Solubility: Sulfonic acids are typically water-soluble, whereas the carboxylic acid analog may show moderate solubility. The hydroxyl and amino derivatives likely have lower solubility in aqueous media but higher in organic solvents.
  • Stability :

    • 6-Chloro-4-hydroxypyrimidine is incompatible with oxidizing agents and extreme pH conditions, risking exothermic reactions .
    • The sulfonic acid variant is expected to be stable under acidic conditions but may decompose in strong bases.

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